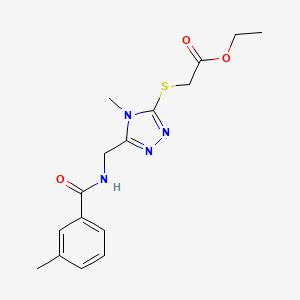

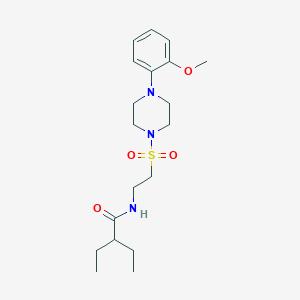

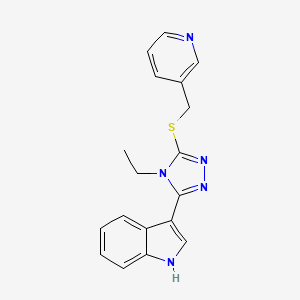

![molecular formula C12H11BrN2O4 B2647427 Methyl 3-bromo-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoate CAS No. 2413878-87-0](/img/structure/B2647427.png)

Methyl 3-bromo-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 3-bromo-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoate” is a chemical compound with the CAS Number: 2413878-87-0 . It has a molecular weight of 327.13 . The compound is an ester .

Molecular Structure Analysis

The InChI code for the compound is1S/C12H11BrN2O4/c1-7-10(15-19-14-7)6-18-11-4-3-8(5-9(11)13)12(16)17-2/h3-5H,6H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule. The ester group in the compound is slightly twisted out of the plane of the central aromatic ring . Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm³ . Its boiling point is 298.1±20.0 °C at 760 mmHg . The vapour pressure is 0.0±0.6 mmHg at 25°C , and the enthalpy of vaporization is 53.8±3.0 kJ/mol . The flash point is 134.1±21.8 °C . The index of refraction is 1.538 , and the molar refractivity is 52.4±0.3 cm³ .Scientific Research Applications

Photodynamic Therapy Applications

Methyl 3-bromo-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoate has potential applications in photodynamic therapy, particularly in the treatment of cancer. A study on zinc phthalocyanine derivatives, which are similar in structure to the compound , highlighted their use as photosensitizers in photodynamic therapy due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Natural Products

The compound has been used as an intermediate in the synthesis of bisbibenzyls, a series of natural products with diverse biological activities. In a study, methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, a related compound, was synthesized through a condensation reaction, demonstrating its importance in the synthesis of complex natural products (Lou, 2012).

Liquid Crystal Applications

Derivatives of 1,3,4-oxadiazole, which include structures similar to methyl 3-bromo-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoate, have been studied for their mesomorphic behavior and photo-luminescent properties. These properties make them suitable for applications in liquid crystal technology. One such study investigated cholesteryl and methyl benzoate derivatives with 1,3,4-oxadiazole fluorophores, which showed a wide range of mesomorphic temperature ranges and exhibited strong blue fluorescence emissions (Han, Wang, Zhang, & Zhu, 2010).

Corrosion Inhibition

Compounds containing 1,3,4-oxadiazole units, like the one , have been found to be effective corrosion inhibitors. A study on 1,3,4-oxadiazole derivatives showed their ability to inhibit corrosion of mild steel in sulfuric acid, suggesting potential applications in industrial corrosion protection (Ammal, Prajila, & Joseph, 2018).

Fluorescence Chemosensors

Derivatives of 1,3,4-oxadiazole, which are structurally related to methyl 3-bromo-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoate, have been developed as fluorescence chemosensors. These sensors are capable of detecting specific ions, such as fluoride, through colorimetric changes, indicating potential applications in environmental monitoring and analytical chemistry (Ma, Li, Zong, Men, & Xing, 2013).

Safety and Hazards

properties

IUPAC Name |

methyl 3-bromo-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrN2O4/c1-7-10(15-19-14-7)6-18-11-4-3-8(5-9(11)13)12(16)17-2/h3-5H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWVIOVWTFLVKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1COC2=C(C=C(C=C2)C(=O)OC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-bromo-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

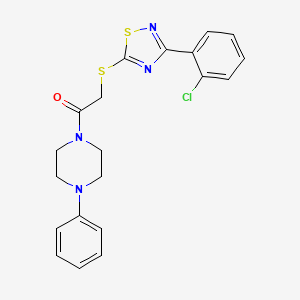

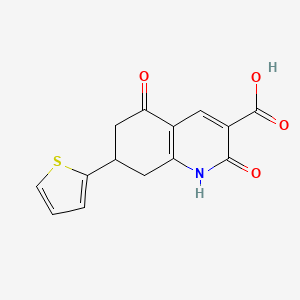

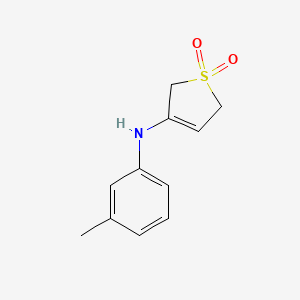

![Benzo[d]thiazol-2-yl(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2647346.png)

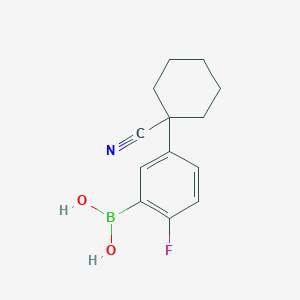

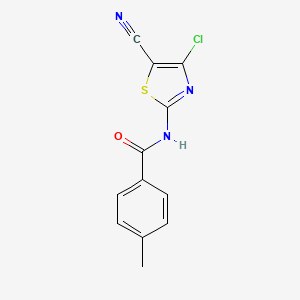

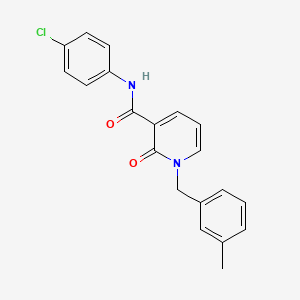

![N-(5-chloro-2-methoxyphenyl)-2-(4-ethyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide](/img/structure/B2647354.png)

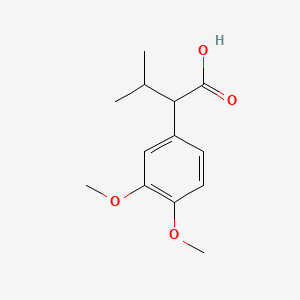

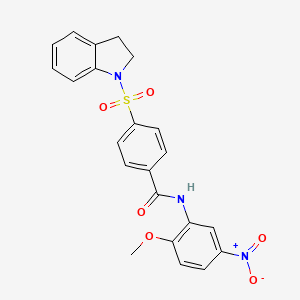

![3-(1H-benzimidazol-2-yl)-6-ethyl-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2647362.png)